![molecular formula C22H22N2O6 B2478911 Ethyl 4-((2-((3-methoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate CAS No. 887893-89-2](/img/structure/B2478911.png)
Ethyl 4-((2-((3-methoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate
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Overview
Description
Ethyl 4-((2-((3-methoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is synthesized using a specific method that involves the reaction of various chemicals.
Scientific Research Applications
Synthesis of Novel Compounds
Ethyl 4-((2-((3-methoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate serves as a key intermediate in the synthesis of various novel compounds. For example, its use in the facile and inexpensive synthesis of methylenedioxy-bearing quinoline-3-carboxylic acid derivatives via a one-pot reaction demonstrates its utility in creating structurally complex and potentially biologically active molecules (Gao, Liu, Jiang, & Li, 2011). Additionally, the molecule has been utilized in the synthesis of benzofuran derivatives, showcasing its versatility in organic synthesis and potential in drug discovery processes (Abdel-Wahab, Abdel‐Aziz, & Ahmed, 2008).
Antioxidant Properties
Investigations into the antioxidant properties of related 4-hydroxycoumarin derivatives, including those synthesized using this compound, have demonstrated significant activity in vitro. This suggests potential applications in developing treatments or supplements aimed at combating oxidative stress-related diseases (Stanchev, Hadjimitova, Traykov, Boyanov, & Manolov, 2009).
Antimicrobial Activity
The compound and its derivatives have been evaluated for antimicrobial activity, with some showing promising results against pathogens like C. albicans. This highlights its potential in the development of new antimicrobial agents, addressing the growing concern over antibiotic resistance (Abdel-Wahab, Abdel‐Aziz, & Ahmed, 2008).
Chemical Reaction Precursor
The compound serves as a precursor in various chemical reactions, including the synthesis of polysubstituted pyrroles. This application demonstrates the compound's role in facilitating the synthesis of complex heterocyclic structures, which are often found in biologically active molecules (Kumar, Rāmānand, & Tadigoppula, 2017).
Mechanism of Action
Action Environment:
Environmental factors (e.g., pH, temperature, co-administered drugs) can influence drug efficacy and stability. For instance:
: Morphine: Uses, Interactions, Mechanism of Action | DrugBank Online : Aspirin: Uses, Interactions, Mechanism of Action | DrugBank Online : Molecular Mechanism of Action of Herbicides | IntechOpen
properties
IUPAC Name |
ethyl 4-[[2-[(3-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]amino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6/c1-3-29-19(26)12-11-18(25)24-20-16-9-4-5-10-17(16)30-21(20)22(27)23-14-7-6-8-15(13-14)28-2/h4-10,13H,3,11-12H2,1-2H3,(H,23,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PICFEDPGHVRMOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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